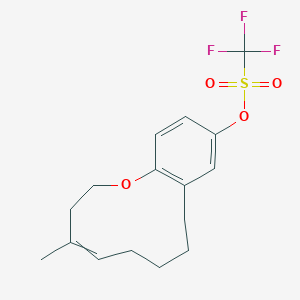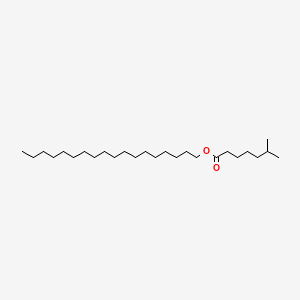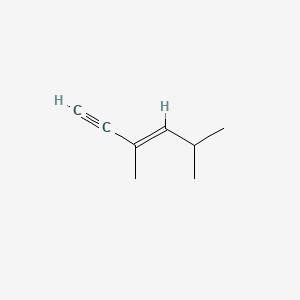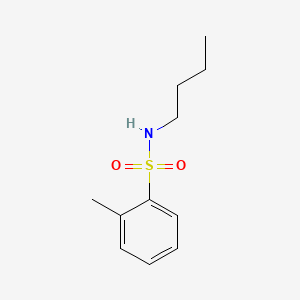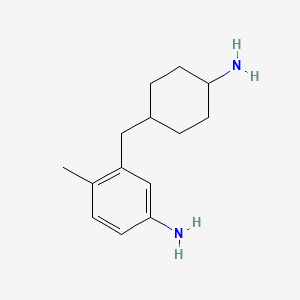
3-((4-Aminocyclohexyl)methyl)-p-toluidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Aminocyclohexyl)methyl)-p-toluidine is an organic compound that features a cyclohexylamine group attached to a p-toluidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminocyclohexyl)methyl)-p-toluidine typically involves the reaction of p-toluidine with 4-aminocyclohexylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
3-((4-Aminocyclohexyl)methyl)-p-toluidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Amine derivatives.
Substitution: Various substituted amine products depending on the nucleophile used.
科学研究应用
3-((4-Aminocyclohexyl)methyl)-p-toluidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-((4-Aminocyclohexyl)methyl)-p-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): A related compound with similar structural features but different applications.
Bis(4-aminocyclohexyl)methane: Another structurally similar compound used in polymer production.
Uniqueness
3-((4-Aminocyclohexyl)methyl)-p-toluidine is unique due to its specific combination of a cyclohexylamine group and a p-toluidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
属性
CAS 编号 |
85586-59-0 |
|---|---|
分子式 |
C14H22N2 |
分子量 |
218.34 g/mol |
IUPAC 名称 |
3-[(4-aminocyclohexyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-2-5-14(16)9-12(10)8-11-3-6-13(15)7-4-11/h2,5,9,11,13H,3-4,6-8,15-16H2,1H3 |
InChI 键 |
PBSABHQUHBTWJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)CC2CCC(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


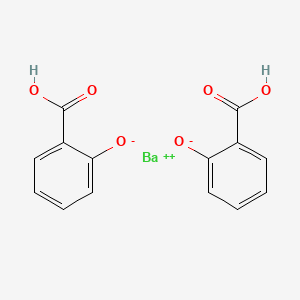
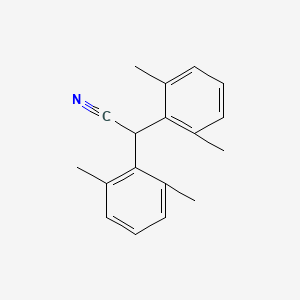
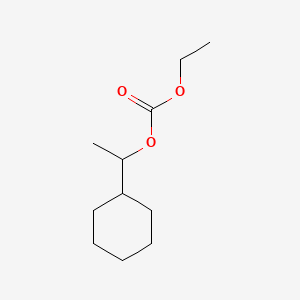
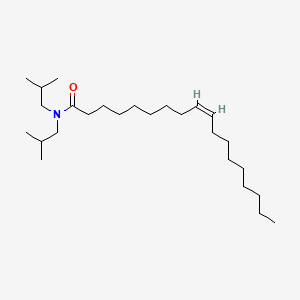
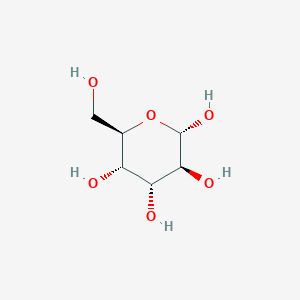

![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)


![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
